molecular formula C11H14Cl2N2 B6268649 1-(4-methylquinolin-2-yl)methanamine dihydrochloride CAS No. 76278-31-4

1-(4-methylquinolin-2-yl)methanamine dihydrochloride

Cat. No.: B6268649
CAS No.: 76278-31-4
M. Wt: 245.14 g/mol
InChI Key: GJLKGEZNBFLCQM-UHFFFAOYSA-N
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Description

1-(4-methylquinolin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C11H14Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylquinolin-2-yl)methanamine dihydrochloride typically involves the reaction of 4-methylquinoline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylquinolin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(4-methylquinolin-2-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methylquinolin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Quinolin-2-ylmethanamine dihydrochloride
  • (2-methylquinolin-4-yl)methanamine dihydrochloride
  • (4-Methylquinolin-2-yl)methanamine dihydrochloride

Uniqueness

1-(4-methylquinolin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

76278-31-4

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

(4-methylquinolin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C11H12N2.2ClH/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11;;/h2-6H,7,12H2,1H3;2*1H

InChI Key

GJLKGEZNBFLCQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)CN.Cl.Cl

Purity

95

Origin of Product

United States

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